molecular formula C23H22ClNO3 B12590568 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide CAS No. 648922-79-6

5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide

Cat. No.: B12590568
CAS No.: 648922-79-6
M. Wt: 395.9 g/mol
InChI Key: KMTJEFAFVAWXJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-(2-phenylbutoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxy-N-phenylbenzamide
  • 2-Hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide
  • 5-Chloro-2-methoxy-N-[3-(2-phenylbutoxy)phenyl]benzamide

Comparison

5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide is unique due to the presence of both the chloro and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial properties and different pharmacokinetic profiles .

Properties

CAS No.

648922-79-6

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide

InChI

InChI=1S/C23H22ClNO3/c1-2-16(17-7-4-3-5-8-17)15-28-20-10-6-9-19(14-20)25-23(27)21-13-18(24)11-12-22(21)26/h3-14,16,26H,2,15H2,1H3,(H,25,27)

InChI Key

KMTJEFAFVAWXJX-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3

Origin of Product

United States

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